1-(5-(2-Hidroxi-etil)-2-metoxifenil)etanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

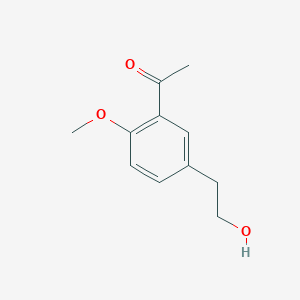

1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone is an organic compound characterized by the presence of a hydroxyethyl group and a methoxyphenyl group attached to an ethanone backbone

Aplicaciones Científicas De Investigación

1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as aprepitant, are known to interact with substance p/neurokinin 1 (nk1) receptors . These receptors play a crucial role in the transmission of pain signals in the brain, and their antagonism can lead to the prevention of nausea and vomiting .

Mode of Action

Aprepitant, a substance with a similar structure, acts as a selective high-affinity antagonist of human substance p/neurokinin 1 (nk1) receptors . This means it binds to these receptors and blocks their activation, thereby inhibiting the associated physiological responses .

Biochemical Pathways

It’s worth noting that benzofuran compounds, which share a similar structure, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Result of Action

Based on the biological activities of similar compounds, it can be inferred that the compound may have potential therapeutic effects, such as anti-tumor and anti-viral activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone typically involves the reaction of 2-methoxyphenol with ethylene oxide to introduce the hydroxyethyl group. This is followed by a Friedel-Crafts acylation reaction using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the ethanone structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.

Reduction: The ethanone group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as sodium hydroxide or other strong bases in the presence of suitable nucleophiles.

Major Products:

Oxidation: 1-(5-(2-Carboxyethyl)-2-methoxyphenyl)ethanone.

Reduction: 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)propanone: Similar structure but with a propanone backbone.

1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)butanone: Similar structure but with a butanone backbone.

Uniqueness: 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyethyl group provides additional sites for chemical modification, while the methoxyphenyl group enhances its stability and potential for biological activity.

Actividad Biológica

1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone, also known as a derivative of methoxyphenyl ethanone, has garnered attention in recent pharmacological studies for its potential biological activities. This compound is notable for its structural features that may influence various biological pathways, particularly its interactions with inflammatory processes and neuroprotective mechanisms.

Chemical Structure and Properties

- IUPAC Name : 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone

- Molecular Formula : C12H14O3

- Molecular Weight : 210.24 g/mol

The compound features a methoxy group and a hydroxyl group, which are significant for its biological activity. The presence of these functional groups can enhance its solubility and reactivity, potentially influencing its interaction with biological targets.

Research indicates that 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone may exert its biological effects through the modulation of various signaling pathways. Notably, it has been shown to inhibit the activation of pro-inflammatory pathways, including:

- NF-κB Pathway : This pathway is crucial in regulating immune response and inflammation. Inhibition of NF-κB can lead to decreased production of inflammatory cytokines.

- MAPK Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to stress and inflammation. The compound's ability to block this pathway suggests potential anti-inflammatory properties.

Anti-inflammatory Effects

A study highlighted the compound's ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E(2), and various cytokines (e.g., TNF-α, IL-1β, IL-6). This was achieved through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, indicating a significant anti-inflammatory effect .

Neuroprotective Properties

The neuroprotective potential of this compound has been explored in models of neuroinflammation. By inhibiting microglial activation, it may reduce neurodegenerative processes associated with diseases such as Alzheimer's and Parkinson's . The study suggests that the compound could serve as a therapeutic candidate for managing neuroinflammatory conditions.

Case Studies

Several case studies have documented the effects of similar compounds on inflammation and neuroprotection:

- Case Study 1 : In vitro studies demonstrated that derivatives of methoxyphenyl ethanone significantly reduced LPS-induced inflammatory responses in BV-2 microglial cells, correlating with decreased levels of pro-inflammatory cytokines.

- Case Study 2 : Animal models treated with related compounds exhibited reduced neuroinflammation markers and improved behavioral outcomes in models of stress-induced depression.

Data Table: Comparative Biological Activities

Propiedades

IUPAC Name |

1-[5-(2-hydroxyethyl)-2-methoxyphenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(13)10-7-9(5-6-12)3-4-11(10)14-2/h3-4,7,12H,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUXAPWBDFLFGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)CCO)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627440 |

Source

|

| Record name | 1-[5-(2-Hydroxyethyl)-2-methoxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181115-16-2 |

Source

|

| Record name | 1-[5-(2-Hydroxyethyl)-2-methoxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.